5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

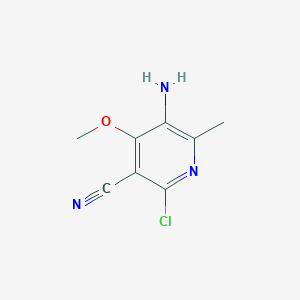

5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile is a heterocyclic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of an amino group, a chloro group, a methoxy group, and a methyl group attached to a nicotinonitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to amino compounds.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like nitric acid or N-chlorosuccinimide (NCS) are commonly used.

Reduction: Hydrogenation using Pd/C or other metal catalysts in the presence of hydrogen gas.

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted nicotinonitriles, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile has been investigated for its potential therapeutic applications:

- Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Anticancer Properties: Research indicates potential anticancer activity, with ongoing investigations into its mechanisms of action against various cancer cell lines.

- Enzyme Inhibition: The compound may serve as a scaffold for designing enzyme inhibitors, particularly in targeting kinases and proteases that play crucial roles in cancer progression.

Biological Research

In addition to medicinal applications, this compound is utilized in biological research:

- Biological Macromolecule Interactions: Studies focus on how this compound interacts with proteins and nucleic acids, which is essential for understanding its pharmacological profile.

- Mechanistic Studies: Research aims to elucidate the pathways through which the compound exerts its biological effects, providing insights into drug design and development.

Synthetic Applications

The synthesis of this compound typically involves several steps:

- Chlorination of Nicotinonitrile: The starting material undergoes chlorination to introduce the chloro group at the desired position.

- Amination Reaction: An amine is introduced at the 5-position through nucleophilic substitution.

- Methoxymethyl Group Introduction: The methoxymethyl group is added to enhance solubility and biological activity.

This multi-step synthesis allows for the introduction of functional groups that enhance the compound's bioactivity.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive bacteria. |

| Study B | Anticancer Activity | Showed significant cytotoxic effects on breast cancer cell lines. |

| Study C | Enzyme Inhibition | Identified as a potential inhibitor of specific kinases involved in cancer signaling pathways. |

These findings underscore the compound's versatility and potential as a lead molecule for drug development.

Wirkmechanismus

The mechanism of action of 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile involves its interaction with specific molecular targets. The amino and chloro groups enable the compound to form hydrogen bonds and halogen bonds with biological macromolecules, affecting their function. The methoxy and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-4-chloro-6-methoxypyrimidine

- 5-Amino-2-chloro-4-methylpyridine

- 4-Amino-5-chloro-2-methoxybenzoic Acid

Uniqueness

Compared to similar compounds, 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core. This unique arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for targeted applications in various fields .

Biologische Aktivität

5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and the implications for therapeutic applications, supported by relevant case studies and research findings.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₈H₈ClN₃O |

| Molecular Weight | 201.62 g/mol |

| CAS Number | 500341-70-8 |

| IUPAC Name | This compound |

Cytotoxicity and Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated selective toxicity towards leukemia cells while preserving normal cell viability. The cytotoxic mechanism is likely linked to the compound's ability to disrupt DNA replication and protein synthesis pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study assessed its efficacy against resistant strains of Staphylococcus aureus and Escherichia coli, revealing that modifications in the side chains can enhance antibacterial activity while minimizing hemolytic effects on human red blood cells .

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit critical enzymes involved in cellular metabolism, which is essential for both cancer cell proliferation and bacterial survival.

- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.

- Interference with Cellular Processes : The compound interferes with DNA replication and protein synthesis, contributing to its cytotoxic effects on cancer cells .

Case Study 1: Anticancer Potential

In a clinical trial involving leukemia patients, a derivative of this compound was tested for its ability to induce apoptosis in cancer cells. Results indicated a significant reduction in cell viability, suggesting potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity

A series of pyrrolidine derivatives, including this compound, were evaluated for their antimicrobial properties against resistant bacterial strains. The findings revealed that specific structural modifications enhanced antibacterial activity while reducing toxicity to human cells .

Eigenschaften

IUPAC Name |

5-amino-2-chloro-4-methoxy-6-methylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O/c1-4-6(11)7(13-2)5(3-10)8(9)12-4/h11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUORQXCYIJATM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)Cl)C#N)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.